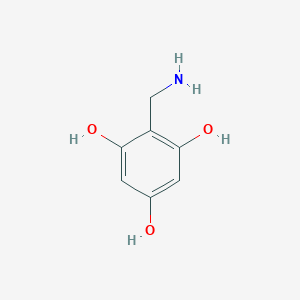
2-(Aminomethyl)benzene-1,3,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)benzene-1,3,5-triol is an organic compound with the molecular formula C7H9NO3 It is a derivative of benzene, where three hydroxyl groups are attached to the benzene ring at positions 1, 3, and 5, and an aminomethyl group is attached at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzene-1,3,5-triol typically involves the following steps:
Starting Material:
Aminomethylation: The introduction of the aminomethyl group can be achieved through a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used in the presence of an acid catalyst. The reaction conditions typically involve mild temperatures and an aqueous or alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2-(Aminomethyl)benzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form a primary amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(aminomethyl)benzene-1,3,5-trione.
Reduction: Formation of this compound with a reduced aminomethyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Aminomethyl)benzene-1,3,5-triol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(Aminomethyl)benzene-1,3,5-triol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The aminomethyl group can interact with enzymes, potentially inhibiting their activity.
Signal Transduction: The compound may modulate signal transduction pathways, affecting cellular responses.
類似化合物との比較
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Lacks the aminomethyl group but shares the trihydroxybenzene structure.
Pyrogallol (Benzene-1,2,3-triol): Similar trihydroxybenzene structure but with hydroxyl groups at different positions.
Hydroxyquinol (Benzene-1,2,4-triol): Another isomer of trihydroxybenzene.
Uniqueness
2-(Aminomethyl)benzene-1,3,5-triol is unique due to the presence of both hydroxyl and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
2-(aminomethyl)benzene-1,3,5-triol |
InChI |
InChI=1S/C7H9NO3/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2,9-11H,3,8H2 |
InChIキー |
AJZHFJYTUZKXGI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1O)CN)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


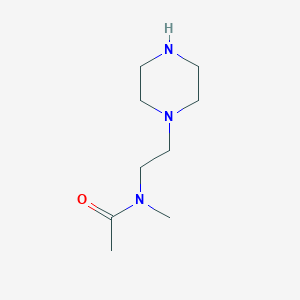
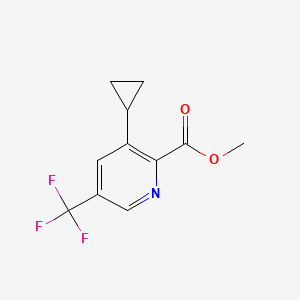
![8-Oxa-2-azaspiro[4.5]decan-6-one](/img/structure/B12975668.png)
![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)
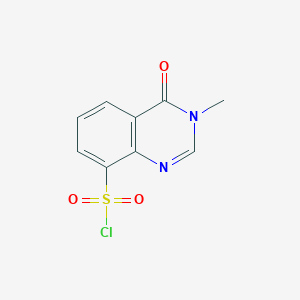


![Ethyl 4,5,8,9-tetrahydro-3H-pyrrolo[2,3-g]indolizine-9a(7H)-carboxylate](/img/structure/B12975707.png)
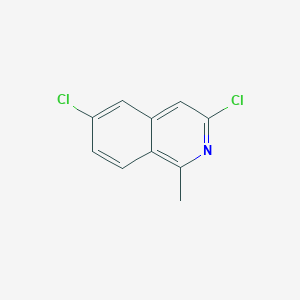
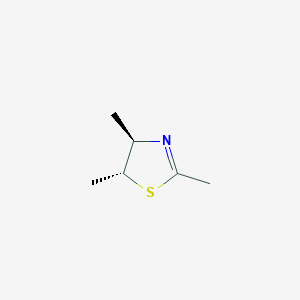
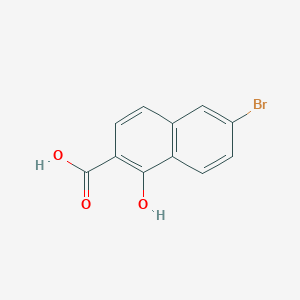
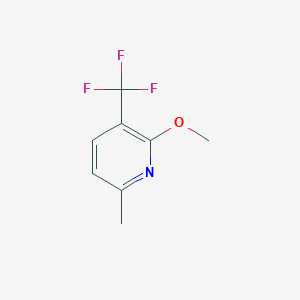
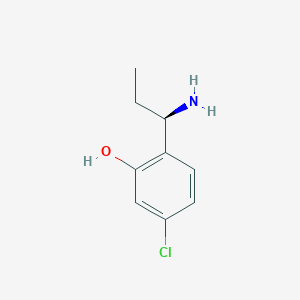
![2,3-Dihydrospiro[indene-1,5'-oxazolidin]-2'-one](/img/structure/B12975729.png)
